2-[5-(dimethylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetic acid hydrochloride
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Overview
Description
2-[5-(dimethylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetic acid hydrochloride is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals and chemical research. The presence of the dimethylamino group enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(dimethylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetic acid hydrochloride typically involves the cyclization of 2,3-diaminopyridine derivatives. The process begins with the nucleophilic substitution of a halogen in the pyridine ring, followed by reduction of the nitro group to form 2,3-diaminopyridine. This intermediate is then acylated and cyclized to form the imidazo[4,5-b]pyridine core .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. Catalysts and solvents are chosen to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-[5-(dimethylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the imidazole or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups.
Scientific Research Applications
2-[5-(dimethylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(dimethylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to GABA receptors, modulating their activity and influencing neurotransmission. Additionally, it may inhibit enzymes like proton pumps, affecting cellular processes and offering therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Shares a similar core structure but differs in the position of the nitrogen atoms.
Imidazo[1,5-a]pyridine: Another isomer with distinct biological activities.
Imidazo[1,2-a]pyridine: Known for its use in various pharmaceutical applications.
Uniqueness
2-[5-(dimethylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetic acid hydrochloride is unique due to its specific substitution pattern and the presence of the dimethylamino group, which enhances its reactivity and potential biological activity. This makes it a valuable compound for research and development in multiple scientific fields.
Properties
IUPAC Name |
2-[5-(dimethylamino)-1H-imidazo[4,5-b]pyridin-2-yl]acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2.ClH/c1-14(2)8-4-3-6-10(13-8)12-7(11-6)5-9(15)16;/h3-4H,5H2,1-2H3,(H,15,16)(H,11,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEVOMXBTLHGQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(C=C1)NC(=N2)CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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